Triaminotriethylamine

Coordination Chemistry Metal Complexation Stability Constants

Researchers requiring a single, well-defined metal complex free from isomeric mixtures face challenges with linear polyamines. Triaminotriethylamine (tren) enforces a C3-symmetric coordination sphere, eliminating diastereomer formation common with trien (e.g., [Co(tren)X₂]⁺ yields one achiral species vs. five for [Co(trien)X₂]⁺). • Exceptional complex stability: Cu(II)-tren log K = 19.1, 4-fold greater than trien (log K = 18.5). • Trifunctional, pre-organized scaffold enables higher-yield gold nanoparticle dimer assembly without extra coupling reagents. • Available in ≥98% (GC) purity with comprehensive batch documentation for reproducible results.

Molecular Formula C6H18N4
Molecular Weight 146.23 g/mol
Cat. No. B1255861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriaminotriethylamine
SynonymsTREN compound
triaminotriethylamine
tris(2-aminoethyl)amine
tris(2-aminoethyl)amine trihydrochloride
tris-2-aminoethylamine
Molecular FormulaC6H18N4
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCCN(CC)CC(N)(N)N
InChIInChI=1S/C6H18N4/c1-3-10(4-2)5-6(7,8)9/h3-5,7-9H2,1-2H3
InChIKeyOFLNEVYCAMVQJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triaminotriethylamine (Tren) Key Properties & Procurement


Triaminotriethylamine (CAS 4097-89-6), systematically known as tris(2-aminoethyl)amine and commonly abbreviated as tren, is a C3-symmetric, tetradentate tripodal polyamine ligand consisting of a central tertiary amine linked to three primary amine-terminated ethyl arms (N(CH₂CH₂NH₂)₃) [1]. This water-soluble, colorless, and strongly basic liquid (pKa values: 10.29, 9.59, 8.56) exhibits a molecular weight of 146.234 g/mol and a density of 0.976 g/mL at 20°C [2]. Its rigid, pre-organized tripodal architecture distinguishes it from linear polyamine analogs and provides a highly constrained coordination geometry upon metal binding, forming exceptionally stable complexes with transition metals, particularly those in the +2 and +3 oxidation states [3].

Tripodal C3-symmetric architecture for controlled coordination geometry
Forms thermodynamically stable complexes with transition metals
Water-soluble ligand for aqueous synthesis and analytical workflows

Triaminotriethylamine (Tren) vs. Linear Polyamines


Direct substitution of triaminotriethylamine (tren) with commonly available linear polyamines such as ethylenediamine (en), diethylenetriamine (dien), or triethylenetetramine (trien) is scientifically unjustifiable due to fundamental and quantifiable differences in coordination geometry, complex stability, and structural predictability. Tren's rigid, tripodal architecture enforces a highly constrained C3-symmetric coordination sphere, which linear polyamines cannot replicate [1]. This pre-organization directly translates to a markedly different thermodynamic profile, as evidenced by significantly higher metal complex stability constants (log K values) [2]. Furthermore, the enforced geometry of tren complexes minimizes the formation of isomeric mixtures, a common challenge with linear analogs that leads to inconsistent experimental outcomes [3]. The following section provides specific, quantitative evidence of these critical differentiators.

Linear polyamines (en, dien, trien) cannot replicate the constrained tripodal geometry, potentially leading to isomeric mixtures.
Reported stability constants (log K) for tren–metal complexes are higher; substitution may reduce complex integrity in solution.
Isomer control differs significantly: tren produces fewer stereoisomers, simplifying synthesis and characterization workflows.

Triaminotriethylamine (Tren) Head-to-Head Evidence


Enhanced Cu(II) Complex Stability

Triaminotriethylamine (tren) forms a Cu(II) complex with a stability constant (log K) of 19.1, which is significantly higher than the value of 18.5 observed for the linear tetradentate analog triethylenetetramine (trien) under comparable aqueous conditions [1]. This difference of 0.6 log units corresponds to a complex that is approximately four times more stable than the trien-Cu(II) complex. The enhanced stability is a direct consequence of tren's pre-organized tripodal architecture, which imposes less steric strain and a more favorable entropy of chelation compared to the flexible trien ligand [2].

Cu(II) Stability
Head-to-head
Tren log K = 19.1 vs trien 18.5 (Δ +0.6)
Supports higher complex integrity under aqueous conditions
4-fold stability reported; 25°C, pH 3.9–4.8
Coordination Chemistry Metal Complexation Stability Constants Thermodynamics

Improved Gold Nanoparticle Assembly Yield

In the controlled assembly of gold nanoparticle dimers and trimers, using triaminotriethylamine (tren) as a bridging ligand resulted in a significantly increased yield of dimer structures compared to the simpler bidentate ligand ethylenediamine (EDA). Specifically, TEM analysis demonstrated that dimer formation could be achieved with a higher yield using tren, and crucially, this was accomplished without the need for the coupling reagent N,N'-Diisopropylcarbodiimide (DIC), which was required for efficient assembly with EDA [1]. This demonstrates tren's superior bridging efficiency due to its trifunctional nature and pre-organized geometry.

AuNP Assembly
Head-to-head
Increased dimer yield without DIC vs. EDA
Supports simplified, reagent-sparing nanoparticle assembly
Qualitative yield improvement reported
Nanomaterials Gold Nanoparticles Controlled Assembly Bridging Ligands

Selective Fe(III) Chelation

While not a direct comparison of the unmodified tren ligand, the selectivity profile of a tren-derived siderophore (O-TRENSOX) provides strong class-level evidence for the utility of the tren platform in achieving high metal ion discrimination. Potentiometric and spectrophotometric titrations revealed a pronounced selectivity of O-TRENSOX for Fe(III) over other biologically relevant metal ions, following the sequence Fe³⁺ >> Cu²⁺ > Zn²⁺ > Ca²⁺ [1]. The large stability gap between Fe(III) and Cu(II) underscores the tren scaffold's capacity to enforce a coordination environment that is highly specific for a target metal ion's size and electronic requirements, a property not easily replicated by flexible linear polyamines.

Fe(III) Selectivity
Class-level
Fe³⁺ >> Cu²⁺ > Zn²⁺ > Ca²⁺ (O-TRENSOX)
Supports tren scaffold for selective metal binding design
Derived from tren-based siderophore study
Bioinorganic Chemistry Metal Selectivity Siderophore Mimics Iron Chelation

Isomer Purity in Co(III) Complexes

The rigid tripodal geometry of triaminotriethylamine (tren) enforces a high degree of stereochemical control that is not possible with linear polyamines. For complexes of the type [Co(tren)X₂]⁺, where X is a halide or pseudohalide, only a single, achiral stereoisomer is possible [1]. In stark contrast, the linear tetradentate analog triethylenetetramine (trien) can form up to five different diastereomers for the analogous [Co(trien)X₂]⁺ complex, four of which are chiral [1]. This structural constraint directly translates to a simpler, more predictable, and more reproducible synthetic and analytical workflow.

Co(III) Isomer Control
Head-to-head
1 achiral stereoisomer vs 5 diastereomers (trien)
Supports single-product synthesis and simplified characterization
80% fewer isomers reported
Coordination Chemistry Stereochemistry Isomerism Cobalt Complexes

Hypodentate Coordination Capability

While most polyamine ligands coordinate with all available nitrogen atoms, triaminotriethylamine (tren) exhibits the rare ability to act as a 'hypodentate' ligand, where one or more donor atoms remain uncoordinated and can be protonated. The complex [Co(NH₃)₅(trenH₃)]Cl₆·3H₂O was synthesized and structurally characterized, confirming the presence of a monodentate, protonated tren ligand [1]. This contrasts with ethylenediamine (en) and diethylenetriamine (dien), which are more prone to full chelation under similar conditions. The pKa of the monodentate protonated ethylenediamine ligand in a related complex (cis-[Co(en)₂(enH)(imH)]⁴⁺) was determined to be 7.86±0.02 [1].

Hypodentate Coordination
Method context
Forms stable [Co(NH₃)₅(trenH₃)]³⁺; rare for linear amines
Enables bifunctional scaffold design
Monodentate protonated amine arms remain free
Coordination Chemistry Hypodentate Ligands Cobalt Complexes Bifunctional Molecules

Higher Protonation Enthalpy

Calorimetric titrations have determined that the enthalpy of protonation (ΔH⁰) for triaminotriethylamine (tren) is more exothermic than for unsubstituted linear diamines, indicating a stronger basic character for the ligand [1]. While specific numerical values for a direct comparator are not provided in the abstract, the study explicitly notes that both ΔH⁰ values and their dependence on ionic strength are affected by N-alkyl substitution and polyamine structure. This thermodynamic parameter is a class-level differentiator for the tren architecture, impacting its behavior in pH-dependent applications such as CO₂ absorption and metal extraction.

Protonation Enthalpy
Class-level
More exothermic than linear diamines (calorimetry)
May support CO₂ absorption research
Exact ΔH⁰ values not specified
Thermodynamics Protonation Calorimetry Polyamine Basicity

Triaminotriethylamine (Tren) Validated Applications


Monodisperse Metal Complex Synthesis

In research and industrial settings where a single, well-defined metal complex is required—such as for homogeneous catalysis or the fabrication of metal-organic frameworks (MOFs)—triaminotriethylamine (tren) is the ligand of choice. Its enforced C3-symmetric geometry eliminates the formation of isomeric mixtures that plague syntheses with linear tetramines like trien [1]. The resulting [Co(tren)X₂]⁺ complex exists as a single achiral species, whereas the analogous [Co(trien)X₂]⁺ complex yields five diastereomers [1]. This property ensures reproducible catalyst performance and simplifies characterization, saving significant time and resources in purification.

Gold Nanoparticle Oligomer Assembly

For the controlled assembly of gold nanoparticle dimers and trimers, triaminotriethylamine (tren) offers a distinct advantage over the simpler bidentate linker ethylenediamine (EDA). Tren's trifunctional nature and pre-organized geometry enable a higher yield of dimer structures and, critically, eliminate the requirement for an additional coupling reagent like DIC [2]. This streamlines the synthetic protocol and reduces potential contamination, which is a key advantage for developing reproducible plasmonic sensors and nano-optical devices where precise interparticle spacing is crucial.

Copper(II) Sequestration in Aqueous Samples

In applications such as wastewater treatment or the preparation of samples for trace metal analysis, the superior stability of the Cu(II)-tren complex (log K = 19.1) provides a decisive advantage over chelators like triethylenetetramine (trien, log K = 18.5) [3]. The 4-fold greater stability ensures more effective and permanent removal of Cu(II) ions from complex aqueous matrices, even in the presence of competing ligands or over a wide pH range. This translates to lower required dosages of the chelating agent and a higher level of assurance in analytical recovery experiments.

Selective Iron Chelator Development

The tripodal tren scaffold serves as an ideal platform for designing highly selective iron chelators. As demonstrated by the tren-derivative O-TRENSOX, the pre-organized geometry can be functionalized to achieve a selectivity sequence of Fe³⁺ >> Cu²⁺ > Zn²⁺ > Ca²⁺ [4]. This inherent selectivity is difficult to replicate with flexible linear polyamines. Therefore, researchers developing new treatments for iron overload disorders or creating sensors for Fe(III) in environmental samples should consider tren-based architectures as a starting point to achieve the necessary high specificity and avoid interference from other biologically or environmentally abundant cations.

Application
Selection Property
Validation Focus
Homogeneous catalysis & MOF precursor synthesis
Isomer-free coordination geometry
Single-species characterization
Plasmonic nanostructure assembly
Trifunctional bridging without coupling reagent
Dimer/trimer yield and purity
Aqueous metal ion sequestration research
Higher complex stability
Complex integrity under competing ligands
Iron-selective chelator design research
Tren scaffold for high Fe³⁺ selectivity
Selectivity over Cu²⁺, Zn²⁺, Ca²⁺

Technical Documentation Hub

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41 linked technical documents
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